N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-4-(prop-2-en-1-yloxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-4-(prop-2-en-1-yloxy)benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of new drugs
Preparation Methods
The synthesis of N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-4-(prop-2-en-1-yloxy)benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Attachment of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Formation of the Benzamide Moiety: The benzamide moiety is formed by reacting the thiazole derivative with 4-(prop-2-en-1-yloxy)benzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial production methods for this compound would involve scaling up these reactions, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-4-(prop-2-en-1-yloxy)benzamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-en-1-yloxy group can be replaced by other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-4-(prop-2-en-1-yloxy)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-4-(prop-2-en-1-yloxy)benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-4-(prop-2-en-1-yloxy)benzamide can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the prop-2-en-1-yloxy group, which may confer distinct biological and chemical properties .
Properties
Molecular Formula |
C21H20N2O2S |
---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-4-prop-2-enoxybenzamide |
InChI |
InChI=1S/C21H20N2O2S/c1-2-14-25-19-10-8-16(9-11-19)20(24)22-13-12-18-15-26-21(23-18)17-6-4-3-5-7-17/h2-11,15H,1,12-14H2,(H,22,24) |
InChI Key |
TWTPJRBAEWXUMJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C(=O)NCCC2=CSC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.